Cas no 1421442-88-7 (N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide)

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide is a synthetic organic compound with notable structural features. This compound exhibits high purity and is suitable for various chemical applications, including pharmaceutical research and material science. Its unique structure provides enhanced stability and solubility, making it a valuable intermediate for the synthesis of complex molecules.
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide structure
1421442-88-7 structure
商品名:N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide
CAS番号:1421442-88-7
MF:C18H20FNO3S
メガワット:349.419707298279
CID:6169640
PubChem ID:71788804

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide
    • F6200-3713
    • AKOS024538315
    • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzenesulfonamide
    • 1421442-88-7
    • インチ: 1S/C18H20FNO3S/c1-13-11-16(19)9-10-17(13)24(22,23)20-12-18(21,15-7-8-15)14-5-3-2-4-6-14/h2-6,9-11,15,20-21H,7-8,12H2,1H3
    • InChIKey: PGOAIZYSALNXCJ-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(=CC=1C)F)(NCC(C1C=CC=CC=1)(C1CC1)O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 349.11479284g/mol
  • どういたいしつりょう: 349.11479284g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 525
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6200-3713-3mg
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide
1421442-88-7
3mg
$63.0 2023-09-09
Life Chemicals
F6200-3713-30mg
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide
1421442-88-7
30mg
$119.0 2023-09-09
Life Chemicals
F6200-3713-75mg
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide
1421442-88-7
75mg
$208.0 2023-09-09
Life Chemicals
F6200-3713-5mg
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide
1421442-88-7
5mg
$69.0 2023-09-09
Life Chemicals
F6200-3713-15mg
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide
1421442-88-7
15mg
$89.0 2023-09-09
Life Chemicals
F6200-3713-2μmol
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide
1421442-88-7
2μmol
$57.0 2023-09-09
Life Chemicals
F6200-3713-10μmol
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide
1421442-88-7
10μmol
$69.0 2023-09-09
Life Chemicals
F6200-3713-4mg
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide
1421442-88-7
4mg
$66.0 2023-09-09
Life Chemicals
F6200-3713-20mg
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide
1421442-88-7
20mg
$99.0 2023-09-09
Life Chemicals
F6200-3713-1mg
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide
1421442-88-7
1mg
$54.0 2023-09-09

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide 関連文献

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamideに関する追加情報

Introduction to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide (CAS No. 1421442-88-7)

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide, identified by its CAS number 1421442-88-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of a fluoro-substituent and a cyclopropyl group, contribute to its unique chemical properties and make it a subject of intense study in drug discovery.

The< strong>N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide molecule exhibits a complex arrangement of functional groups, including an amide bond, hydroxyl groups, and halogen atoms. These elements not only define its molecular architecture but also influence its interactions with biological targets. The fluoro-substituent, in particular, is known to enhance metabolic stability and binding affinity, making it a valuable component in the design of novel therapeutic agents.

In recent years, there has been a surge in research focused on sulfonamide derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential applications in treating various diseases, including infectious disorders, inflammatory conditions, and cancer. The< strong>N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide, with its unique structural features, has emerged as a promising candidate for further exploration in this domain.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The presence of the cyclopropyl group and the hydroxyl moiety introduces challenges in terms of regioselectivity and stereochemistry. However, advancements in synthetic methodologies have enabled chemists to overcome these hurdles and produce high-purity samples of the< strong>N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide.

One of the most compelling aspects of this compound is its potential as a lead molecule in drug development. The combination of the fluoro-substituent and the sulfonamide core has been shown to enhance binding interactions with biological targets such as enzymes and receptors. This property is particularly relevant in the context of designing small-molecule inhibitors that can modulate disease-related pathways.

The< strong>N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide has been subjected to various biochemical assays to evaluate its pharmacological profile. Initial studies have revealed promising results regarding its ability to inhibit specific enzymes involved in inflammatory processes. Additionally, preliminary toxicology studies suggest that this compound exhibits good safety margins, making it a viable candidate for further clinical development.

The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between the< strong>N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide and biological targets. These tools have enabled researchers to predict binding affinities and optimize molecular structures for improved efficacy. By leveraging such computational approaches, scientists can accelerate the drug discovery process and identify novel analogs with enhanced properties.

In conclusion, the< strong>N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide (CAS No. 1421442-88) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover the full potential of this compound, it is likely to play an increasingly important role in addressing unmet medical needs.

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